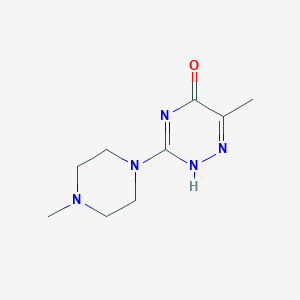
4-(1-Adamantyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Adamantyl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiazole derivative of adamantane, which is a rigid and bulky bicyclic hydrocarbon. The synthesis of 4-(1-Adamantyl)-1,3-thiazole is challenging, but recent advancements have made it more accessible.
Wirkmechanismus
The mechanism of action of 4-(1-Adamantyl)-1,3-thiazole is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(1-Adamantyl)-1,3-thiazole has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress-induced neuronal damage. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-Adamantyl)-1,3-thiazole in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, the synthesis of this compound is challenging, and the yield is typically low. This can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1-Adamantyl)-1,3-thiazole. One area of research is the optimization of the synthesis method to increase the yield of the compound. This would make it more accessible for research and potential clinical use.
Another area of research is the development of derivatives of 4-(1-Adamantyl)-1,3-thiazole with improved properties. This could include derivatives with increased potency against cancer cells or with better neuroprotective properties.
Conclusion:
In conclusion, 4-(1-Adamantyl)-1,3-thiazole is a promising compound with potential applications in cancer research and neuroscience. Its potent anticancer activity and neuroprotective properties make it a promising candidate for further research and potential clinical use. However, the synthesis of this compound is challenging, and optimization is required to increase the yield. Further research is needed to fully understand the mechanism of action and to develop derivatives with improved properties.
Synthesemethoden
The synthesis of 4-(1-Adamantyl)-1,3-thiazole is a multi-step process that requires specialized knowledge and equipment. The most common method involves the reaction of 1-adamantanethiol with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction produces 4-(1-Adamantyl)-1-phenylthio-2-butanone, which is then reacted with Lawesson's reagent to form 4-(1-Adamantyl)-1,3-thiazole. The yield of this reaction is typically low, and optimization is required to produce a higher yield.
Wissenschaftliche Forschungsanwendungen
4-(1-Adamantyl)-1,3-thiazole has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another potential application of 4-(1-Adamantyl)-1,3-thiazole is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can protect against oxidative stress-induced neuronal damage. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-15-8-14-12/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEKMNKFGWVFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)



![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)